molecular formula C19H30O2P+ B12903174 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate

Cat. No.: B12903174
M. Wt: 321.4 g/mol
InChI Key: AKMUDCCLDNIWFG-JEBQAFNWSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate is a chiral organophosphorus compound. This compound is characterized by its unique stereochemistry and the presence of both isopropyl and mesityl groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate typically involves the reaction of mesitylphosphinic acid with a chiral cyclohexyl derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include mesitylphosphinic acid, isopropylmagnesium chloride, and a chiral cyclohexyl derivative. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The mesityl group can be substituted with other aromatic or aliphatic groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the formation of new phosphinate derivatives with different substituents.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate involves its interaction with specific molecular targets. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phosphinate
  • (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phosphonate
  • (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phosphine

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl mesitylphosphinate is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric synthesis, offering higher selectivity and efficiency compared to similar compounds.

Properties

Molecular Formula

C19H30O2P+

Molecular Weight

321.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxo-(2,4,6-trimethylphenyl)phosphanium

InChI

InChI=1S/C19H30O2P/c1-12(2)17-8-7-13(3)11-18(17)21-22(20)19-15(5)9-14(4)10-16(19)6/h9-10,12-13,17-18H,7-8,11H2,1-6H3/q+1/t13-,17+,18-/m1/s1

InChI Key

AKMUDCCLDNIWFG-JEBQAFNWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O[P+](=O)C2=C(C=C(C=C2C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)O[P+](=O)C2=C(C=C(C=C2C)C)C)C(C)C

Origin of Product

United States

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